2-(Morpholin-3-yl)ethanol

Description

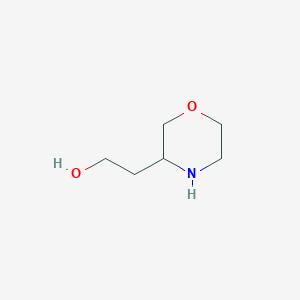

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDWWYLCZDJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697729 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399580-64-4 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-(morpholin-3-yl)ethanol

This guide provides a comprehensive overview of the key physical properties of the chiral morpholine derivative, (R)-2-(morpholin-3-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and fundamental physicochemical characteristics of this compound. While specific experimental data for this particular enantiomer is not widely available in published literature, this guide furnishes detailed, field-proven methodologies for the experimental determination of its core physical properties.

Introduction and Molecular Identity

(R)-2-(morpholin-3-yl)ethanol is a chiral organic compound featuring a morpholine ring substituted at the 3-position with an ethanol group. The stereochemistry at the C3 position is designated as (R), a critical feature that can significantly influence its biological activity and interactions with chiral environments, a key consideration in pharmaceutical research.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-[(3R)-morpholin-3-yl]ethanol | PubChem[1] |

| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| CAS Number | 917572-32-8 | PubChem[1] |

The presence of both a secondary amine and a primary alcohol functional group, along with the ether linkage within the morpholine ring, dictates the compound's polarity, hydrogen bonding capabilities, and, consequently, its physical properties.

Stereoisomerism and its Implications

The "(R)" designation in the name of the compound is of paramount importance. Enantiomers, like the (R) and (S) forms of 2-(morpholin-3-yl)ethanol, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized light (optical activity) and with other chiral molecules, such as biological receptors, will differ.[2] This distinction is fundamental in drug development, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental.

Expected Physical State and Appearance

While specific data for (R)-2-(morpholin-3-yl)ethanol is scarce, its hydrochloride salt is described as a white solid.[3] It is reasonable to infer that the free base is likely a solid or a viscous liquid at room temperature, a common characteristic for morpholine derivatives of similar molecular weight.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For (R)-2-(morpholin-3-yl)ethanol, the presence of both hydrogen bond donors (the -OH and -NH groups) and acceptors (the oxygen and nitrogen atoms) suggests relatively strong intermolecular interactions, leading to higher melting and boiling points compared to non-polar compounds of similar molecular weight.

As a point of reference, the closely related analogue, (3R)-morpholin-3-ylmethanol, is reported to have a melting point range of 78-81°C and a boiling point of 218°C.[4] These values can serve as a preliminary estimation for (R)-2-(morpholin-3-yl)ethanol.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample of (R)-2-(morpholin-3-yl)ethanol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of liquid (R)-2-(morpholin-3-yl)ethanol is placed in a small test tube.

-

Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the test tube containing the sample.

-

Heating: The test tube assembly is gently heated in a suitable heating bath (e.g., a Thiele tube or an oil bath) along with a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. The presence of polar functional groups in (R)-2-(morpholin-3-yl)ethanol suggests that it will be soluble in polar protic solvents like water and ethanol, and likely less soluble in nonpolar solvents. The hydrochloride salt form is expected to have enhanced aqueous solubility.[5]

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol: Shake-Flask Solubility Determination

-

Sample Preparation: An excess amount of solid (R)-2-(morpholin-3-yl)ethanol is added to a known volume of purified water (or a relevant buffer) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the ethanol side chain, and the hydroxyl and amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-(morpholin-3-yl)ethanol is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aliphatic portions of the molecule would be observed around 2850-3000 cm⁻¹. A prominent C-O stretching band for the alcohol and ether groups would be expected in the 1050-1250 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry would provide the exact mass of the molecule and its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight. Fragmentation patterns can offer additional structural information.

Conclusion

References

-

PubChem. (R)-2-(morpholin-3-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (3R)-morpholin-3-ylmethanol. Retrieved from [Link]

-

Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]

Sources

- 1. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 3. 2-((R)-morpholin-3-yl)ethanol hydrochloride CAS#: 1432793-96-8 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

(S)-2-(morpholin-3-yl)ethanol CAS number 761460-05-3

An In-Depth Technical Guide to (S)-2-(morpholin-3-yl)ethanol (CAS: 761460-05-3): A Chiral Building Block for Modern Drug Discovery

Introduction

(S)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a 3-substituted morpholine, it belongs to a class of scaffolds frequently incorporated into biologically active molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding. The specific (S)-stereochemistry at the C3 position, combined with the reactive primary alcohol on the ethyl side chain, makes this molecule a versatile and valuable chiral building block for the stereoselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, analysis, applications, and handling, tailored for researchers and scientists in the pharmaceutical industry.

Physicochemical and Structural Characteristics

The utility of (S)-2-(morpholin-3-yl)ethanol as a synthetic building block is rooted in its distinct structural features. The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine, offering a combination of hydrogen bond accepting (oxygen and nitrogen) and donating (N-H) capabilities. The stereocenter at the C3 position is crucial for enantioselective interactions with biological targets, a cornerstone of modern drug design.[1] The 2-hydroxyethyl substituent provides a convenient chemical handle for subsequent synthetic transformations.

Table 1: Physicochemical Properties of (S)-2-(morpholin-3-yl)ethanol

| Property | Value | Source |

| CAS Number | 761460-05-3 | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| IUPAC Name | 2-[(3S)-morpholin-3-yl]ethanol | N/A |

| Synonyms | (S)-3-Hydroxyethylmorpholine | [4] |

| Predicted LogP | -0.314 | [5] |

| Predicted Boiling Point | 255.4 °C at 760 mmHg | [5] |

| Predicted Flash Point | 108.2 °C | [5] |

| Predicted Density | 1.019 g/cm³ | [5] |

Note: Most physical properties are predicted values from computational models, as extensive experimental data for this specific compound is not publicly available. These values should be used as estimates.

Synthesis and Mechanistic Rationale

The stereocontrolled synthesis of 3-substituted morpholines is a non-trivial challenge. A robust and reliable synthetic route is paramount for producing this chiral building block with high enantiomeric purity. The most logical and field-proven approach begins with a readily available chiral precursor, using the "chiral pool" to establish the desired stereocenter.

Primary Recommended Synthesis: From L-Serine

This strategy leverages the natural stereochemistry of L-serine to directly set the (S)-configuration at the C3 position of the morpholine ring. The choice of L-serine as the starting material is a key experimental decision, as it obviates the need for asymmetric catalysis or chiral resolution, which can be costly and less efficient.[6]

Protocol 1: Stereoselective Synthesis of (S)-2-(morpholin-3-yl)ethanol

-

N-Protection:

-

Dissolve L-serine in an appropriate aqueous base (e.g., NaOH solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) or perform reductive amination with benzaldehyde to introduce a benzyl (Bn) protecting group on the nitrogen atom.

-

Causality: The N-benzyl group is chosen for its stability under the subsequent reaction conditions and its susceptibility to removal via catalytic hydrogenation. It prevents the secondary amine from participating in unwanted side reactions during the cyclization step.[6]

-

-

Esterification:

-

Convert the carboxylic acid of N-benzyl-L-serine to its methyl ester by reacting with methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄).

-

Causality: The methyl ester is a better electrophile than the carboxylate, facilitating the subsequent reduction step.

-

-

Cyclization:

-

Treat the N-benzyl-L-serine methyl ester with a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., NaH) to form the morpholinone ring.

-

A more direct approach involves reacting N-benzylserine with chloroacetyl chloride to form the N-benzyl-5-oxomorpholine-3-carboxylate.[6]

-

Causality: This intramolecular Williamson ether synthesis or related cyclization is a common strategy for forming the oxazine ring.

-

-

Reduction:

-

Reduce the ester and the amide functionalities of the morpholinone intermediate using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

-

Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both esters and amides to their corresponding alcohols and amines, respectively. This single step accomplishes the formation of the 2-hydroxyethyl side chain and the morpholine ring amine.

-

-

Deprotection:

-

Remove the N-benzyl protecting group via catalytic hydrogenation.

-

Dissolve the N-benzyl-protected product in a suitable solvent (e.g., ethanol, methanol).

-

Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product.

-

Causality: Palladium-catalyzed hydrogenolysis is a clean and efficient method for cleaving benzyl groups, yielding the desired secondary amine with toluene as the only byproduct.[6]

-

Sources

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. astatechdd.lookchem.com [astatechdd.lookchem.com]

- 3. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 74572-05-7((3R)-3-ethylmorpholine) | Kuujia.com [kuujia.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 2-(Morpholin-3-yl)ethanol in Contemporary Drug Discovery: A Technical Guide

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. While N-substituted (position 4) morpholines are ubiquitous, C-substituted morpholines, particularly those with functionality at the 3-position, offer a distinct and stereochemically rich vector for molecular exploration. This technical guide provides an in-depth analysis of 2-(morpholin-3-yl)ethanol, a chiral building block of increasing significance in the design and synthesis of complex pharmaceutical agents. We will elucidate its chemical structure and nomenclature, delve into its physicochemical properties, and present a detailed, field-proven protocol for its asymmetric synthesis. Furthermore, we will explore its application as a strategic intermediate in the development of targeted therapeutics, providing a rationale for its selection and a workflow for its incorporation into drug discovery pipelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

Introduction: The Morpholine Scaffold and the Significance of C-3 Substitution

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its appeal stems from its low basicity compared to piperidine, which often leads to improved pharmacokinetic profiles, and its ether oxygen, which can act as a hydrogen bond acceptor, enhancing solubility and target engagement.[1]

While substitution at the nitrogen atom (position 4) is the most common modification, functionalization of the carbon framework, particularly at the C-3 position, introduces a chiral center and a valuable handle for further chemical elaboration. This compound, with its primary alcohol functional group extending from a stereogenic center adjacent to the ring oxygen, represents a particularly useful synthon. This arrangement allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.

Chemical Structure and Nomenclature

The fundamental structure of this compound consists of a morpholine ring with a 2-hydroxyethyl group attached to the carbon atom at the 3-position. Due to the chiral center at C-3, this compound exists as a pair of enantiomers, (R)- and (S)-2-(morpholin-3-yl)ethanol.

-

IUPAC Name: 2-(Morpholin-3-yl)ethan-1-ol

-

Enantiomer-specific IUPAC Names:

-

(R)-2-(Morpholin-3-yl)ethanol

-

(S)-2-(Morpholin-3-yl)ethanol

-

-

CAS Number for (R)-enantiomer hydrochloride: 1432793-96-8[2]

-

Molecular Formula: C₆H₁₃NO₂

-

Molecular Weight: 131.17 g/mol [3]

The distinction between the 3-yl and 4-yl isomers is critical. 2-(Morpholin-4-yl)ethanol, a common and achiral reagent, has the ethanol substituent on the nitrogen atom and possesses distinctly different chemical properties and applications.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively reported in the literature. However, data for the closely related analog, (3R)-morpholin-3-ylmethanol, provides a reasonable estimation of its properties. It is important to note that the additional methylene group in the ethanol substituent will slightly increase lipophilicity and boiling point compared to the methanol analog.

| Property | Value (for (3R)-morpholin-3-ylmethanol) | Source |

| Appearance | Colorless liquid or solid | [3] |

| Melting Point | 70-76 °C | [3] |

| Boiling Point | 200-210 °C (at 760 mmHg) | [3] |

| Solubility | Soluble in water, ethanol, and chloroform | [3] |

The solubility in water and polar organic solvents is a key feature, facilitating its use in a variety of reaction conditions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (oxygen and nitrogen atoms) contributes to its favorable solubility profile.

Asymmetric Synthesis: A Strategic Approach

The stereochemical integrity of the C-3 position is paramount for the successful application of this compound in drug discovery. Therefore, asymmetric synthesis is the preferred method of preparation over the resolution of a racemic mixture, which is often less efficient. A robust and scalable synthesis can be achieved starting from readily available chiral building blocks, such as amino acids.

The following section outlines a representative, multi-step synthesis of a C-3 substituted morpholine, illustrating the key chemical transformations and the rationale behind them. This protocol is adapted from established methodologies for the synthesis of chiral morpholines from amino alcohols.

Conceptual Workflow for Asymmetric Synthesis

The overarching strategy involves the construction of the morpholine ring from a chiral amino alcohol precursor. This ensures that the desired stereochemistry is established early in the synthetic sequence and carried through to the final product.

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (R)-2-(Morpholin-3-yl)ethanol

This protocol is a representative example based on established principles of morpholine synthesis from chiral amino diols.

Step 1: Reduction of N-Boc-(R)-Aspartic Acid Dimethyl Ester to (R)-2-(tert-butoxycarbonylamino)butane-1,4-diol

-

Rationale: The synthesis begins with a commercially available, enantiomerically pure starting material, N-Boc-(R)-aspartic acid dimethyl ester. The two ester groups are reduced to primary alcohols to form the required diol functionality. Lithium borohydride is a suitable reagent for this transformation, as it is less reactive than lithium aluminum hydride and offers good selectivity.

-

Procedure:

-

To a stirred solution of N-Boc-(R)-aspartic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of lithium borohydride (2.5 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amino diol.

-

Step 2: O-Alkylation to form tert-butyl (R)-(4-hydroxy-1-((2-(tosyloxy)ethoxy)methyl)butan-2-yl)carbamate

-

Rationale: To introduce the remaining atoms for the morpholine ring, one of the primary alcohols is selectively alkylated. A two-carbon synthon with a leaving group, such as 2-bromoethanol, is used. The resulting alcohol is then activated as a tosylate to facilitate the subsequent cyclization.

-

Procedure:

-

To a stirred solution of the amino diol from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Stir the mixture for 30 minutes at 0 °C, then add a solution of 2-(tosyloxy)ethyl bromide (1.05 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by column chromatography.

-

Step 3: Deprotection and Intramolecular Cyclization to (R)-2-(Morpholin-3-yl)ethanol

-

Rationale: The Boc protecting group is removed under acidic conditions, and the liberated amine undergoes an intramolecular Williamson ether synthesis (an S_{N}2 reaction) with the tosylate to form the morpholine ring.

-

Procedure:

-

Dissolve the product from Step 2 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2 hours.

-

Add a base such as sodium bicarbonate or potassium carbonate to neutralize the acid and promote cyclization. Heat the mixture to 50 °C and stir for 6 hours.

-

Cool the reaction mixture, filter off the salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography or distillation to yield (R)-2-(morpholin-3-yl)ethanol.

-

Applications in Drug Development: A Case Study Perspective

The utility of this compound and its derivatives is exemplified by their incorporation into complex, biologically active molecules. The chiral morpholine core serves as a rigid scaffold that can position key pharmacophoric elements in a precise three-dimensional arrangement.

A notable example is the drug Osivelotor , a stabilizer of sickle hemoglobin.[4] While not directly synthesized from this compound, its structure contains a closely related (3S)-morpholin-3-yl]methoxy moiety. This highlights the strategic importance of this structural motif in achieving high-affinity binding to a protein target.

Logical Workflow for Incorporating this compound in a Drug Discovery Campaign

The decision to use a building block like this compound is driven by a combination of factors including the desired target interaction, the need for stereochemical control, and the desired physicochemical properties of the final compound.

Caption: A logical workflow illustrating the integration of this compound into a drug discovery project.

The primary alcohol of this compound is a versatile functional handle that can be readily converted into other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester formation to link to other parts of a molecule. This versatility makes it a valuable tool for structure-activity relationship (SAR) studies.

Conclusion

This compound is a chiral building block that offers significant advantages in the design and synthesis of novel therapeutics. Its well-defined stereochemistry, favorable physicochemical properties, and versatile functional handle make it a valuable asset for medicinal chemists. The ability to synthesize this compound in an enantiomerically pure form through robust and scalable methods further enhances its utility. As the demand for more complex and specific drug molecules continues to grow, the strategic application of C-3 substituted morpholines like this compound is poised to play an increasingly important role in the future of drug discovery.

References

-

(3R)-morpholin-3-ylmethanol. ChemBK. (2024-04-09). Available from: [Link]

-

(R)-2-(morpholin-3-yl)ethanol. PubChem. National Institutes of Health. Available from: [Link]

- Jaware, J., & Borhade, S. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research.

- A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. Google Patents.

-

Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. PubMed. National Institutes of Health. Available from: [Link]

-

Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Available from: [Link]

-

Osivelotor. PubChem. National Institutes of Health. Available from: [Link]

Sources

A Technical Guide to Determining the Aqueous Solubility of 2-(Morpholin-3-yl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. This guide addresses the critical need for reliable solubility data for the research compound 2-(Morpholin-3-yl)ethanol hydrochloride. As specific solubility values for this compound are not extensively documented in publicly accessible literature, this document provides a comprehensive framework for its empirical determination. We delve into the theoretical underpinnings of solubility for ionizable compounds, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and discuss the pivotal role of physicochemical properties in interpreting solubility profiles. This guide is designed to empower researchers to generate high-quality, reproducible solubility data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of success. Low solubility can lead to poor absorption and erratic bioavailability, necessitating complex and costly formulation strategies.[1] this compound hydrochloride, a morpholine derivative, represents a class of compounds with significant interest in medicinal chemistry due to the morpholine ring's utility as a versatile scaffold.[2][3]

However, a significant knowledge gap exists regarding the specific solubility of this compound hydrochloride. This guide, therefore, shifts the focus from presenting pre-existing data to providing the scientific rationale and detailed methodologies required to determine this crucial parameter accurately. Understanding and quantifying the solubility of this hydrochloride salt is not merely an academic exercise; it is a prerequisite for advancing its preclinical development, enabling robust in vitro screening, and designing effective in vivo studies.

Physicochemical Profile and Its Influence on Solubility

Before embarking on experimental determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics govern its behavior in an aqueous environment.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source | Significance for Solubility |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | [4][5] | The addition of HCl increases the molecular weight and introduces an ionic character. |

| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [5][6] | Affects the mass-to-volume calculation for concentration. |

| Structure | See Figure 1 | See Figure 1 | - | The morpholine ring and hydroxyl group provide sites for hydrogen bonding, while the nitrogen is basic. |

| Predicted XLogP3 | -0.8 | N/A | [7] | The negative value suggests high hydrophilicity and a preference for aqueous environments. |

| Hydrogen Bond Donor Count | 1 | 2 (protonated amine, hydroxyl) | [7] | Multiple donors enhance interactions with water molecules, favoring solubility. |

| Hydrogen Bond Acceptor Count | 3 | 3 (oxygen, nitrogen, chloride) | [7] | Multiple acceptors enhance interactions with water molecules, favoring solubility. |

| Predicted pKa | ~8.5-9.5 (for the morpholine nitrogen) | N/A | Estimated | Critical for determining the ionization state at different pH values, directly impacting solubility. |

Note: The pKa is an estimation based on typical secondary amines within morpholine structures. An experimental determination is highly recommended.

The hydrochloride salt form is designed to enhance aqueous solubility.[3] The key to its solubility lies in the pH of the aqueous medium and the compound's pKa. The morpholine nitrogen is basic and will be protonated at physiological pH. The relationship between pH, pKa, and the ratio of the ionized (protonated, more soluble) to the un-ionized (free base, less soluble) form is described by the Henderson-Hasselbalch equation .[8][9][10]

pH = pKa + log ( [Un-ionized Base] / [Ionized Acid] )

This relationship dictates that at a pH below the pKa, the ionized, more soluble form of this compound will predominate.

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution. It is determined using the solid, crystalline form of the compound and requires sufficient time to reach equilibrium.[11][12] The shake-flask method is the gold standard for this measurement.[13]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[14][15] This method is high-throughput and reflects the challenges of compounds precipitating out of solution during in vitro assays.[16][17]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the definitive method for determining the equilibrium solubility of this compound hydrochloride.[13]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

-

This compound hydrochloride (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers (e.g., pH 5.0 acetate, pH 9.0 borate)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector or LC-MS/MS

Methodology:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a glass vial. A common starting point is to add 2-5 mg of solid to 1 mL of the desired buffer (e.g., PBS pH 7.4).[18] The key is to ensure undissolved solid remains visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11][14] Some protocols may extend this to 48 or 72 hours.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated HPLC-UV or LC-MS/MS method.

-

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the diluted sample and then back-calculate to find the concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.

Protocol: Kinetic Solubility via Turbidimetric Assay

This high-throughput method is ideal for early-stage discovery to flag potential precipitation issues.[1]

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Materials:

-

10 mM stock solution of this compound hydrochloride in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Plate reader capable of measuring turbidity or light scattering (nephelometer)

Methodology:

-

Plate Preparation: Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add small volumes (e.g., 1-2 µL) of the 10 mM DMSO stock solution directly into the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

-

Incubation: Mix the plate thoroughly on a plate shaker for 1-2 hours at room temperature.[14][16]

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed above the background indicates the point of precipitation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Caption: Experimental workflows for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 2: Example Data Summary for Solubility of this compound hydrochloride

| Assay Type | Buffer System | Temperature (°C) | Measured Solubility | Method of Quantification |

| Thermodynamic | PBS (pH 7.4) | 25 | [Insert Value] mg/mL | HPLC-UV |

| Thermodynamic | Acetate (pH 5.0) | 25 | [Insert Value] mg/mL | HPLC-UV |

| Thermodynamic | PBS (pH 7.4) | 37 | [Insert Value] mg/mL | HPLC-UV |

| Kinetic | PBS (pH 7.4) | 25 | [Insert Value] µM | Turbidimetry |

Interpretation:

-

Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the system has not reached equilibrium, and a supersaturated solution can exist temporarily.

-

Effect of pH: For a basic compound like this, solubility is expected to be higher at lower pH values (e.g., pH 5.0) where it is fully protonated, and lower at higher pH values.

-

Effect of Temperature: Solubility can increase or decrease with temperature depending on the thermodynamics of the dissolution process. Measuring at both room temperature (25°C) and physiological temperature (37°C) is highly relevant.

Conclusion

While published solubility data for this compound hydrochloride is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its robust experimental determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility, researchers can generate the critical data needed to assess this compound's viability. Accurate and reproducible solubility measurements are indispensable for guiding formulation development, ensuring the integrity of in vitro biological data, and ultimately, paving the way for successful preclinical and clinical advancement.

References

-

ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

-

ICH. (1999). Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. [Link]

-

DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PubChem. 2-Morpholinoethanol. [Link]

-

Save My Exams. (2025). Henderson-Hasselbalch Equation - AP Chemistry Study Guide. [Link]

-

Pharmaffiliates. 2-morpholino ethanol. [Link]

-

BYJU'S. Henderson-Hasselbalch Equation. [Link]

-

Taylor & Francis Online. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

PubChem. (R)-2-(morpholin-3-yl)ethanol. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [https://pharmacommunications.com/pdf-189741-111166?filename=A Description on the.pdf]([Link] Description on the.pdf)

-

ChemBK. 2-(morpholin-4-yl)ethanol. [Link]

-

ChemBK. 2-Morpholin-2-yl-ethanol hydrochloride. [Link]

-

MDPI. (2025). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. [Link]

-

ChemBK. (3R)-morpholin-3-ylmethanol. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 3. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 4. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-morpholino ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Biological Activity of Substituted Morpholine Derivatives: From Privileged Scaffold to Therapeutic Candidate

Abstract: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical, metabolic, and biological properties.[1][2] Its incorporation into molecular scaffolds often confers improved pharmacokinetic profiles and enhanced potency.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the significance of the morpholine ring as a "privileged structure," survey its broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—and delve into the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols for the biological evaluation of these compounds, supported by structure-activity relationship (SAR) insights and data visualization to facilitate the rational design of next-generation therapeutics.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The six-membered morpholine ring, containing both an ether and a secondary amine functional group, is a versatile and highly valuable scaffold in drug design.[1][5] Its prevalence in numerous approved drugs and experimental molecules stems from a unique combination of properties that make it an attractive building block for medicinal chemists.[1][2]

1.1 Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine moiety is largely due to the favorable physicochemical and pharmacokinetic properties it imparts to a molecule.[1][3]

-

Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which often improves the aqueous solubility of the parent molecule—a critical factor for drug formulation and bioavailability.

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can enhance the half-life and overall exposure of a drug candidate.[6] Its saturated nature makes it less susceptible to oxidative metabolism compared to many aromatic systems.

-

Balanced Lipophilicity: The scaffold provides a well-balanced lipophilic-hydrophilic profile. This is particularly crucial for drugs targeting the central nervous system (CNS), as it facilitates penetration of the blood-brain barrier (BBB).[3]

-

Reduced Basicity: With a pKa of approximately 8.7, morpholine is a fairly strong base but is less basic than analogous piperidine rings. This reduced basicity can be advantageous in minimizing off-target interactions, such as binding to aminergic G-protein coupled receptors (GPCRs), thereby reducing side effects.

1.2 Rationale in Drug Design

The decision to incorporate a morpholine ring is a strategic choice aimed at optimizing a molecule's drug-like properties. It can serve as an integral part of a pharmacophore, directly interacting with a biological target, or it can modulate the molecule's overall properties to improve its therapeutic index.[1][2] Its ability to enhance potency while simultaneously improving pharmacokinetics justifies its classification as a privileged structure in medicinal chemistry.[1][6]

A Spectrum of Biological Activities

Appropriately substituted morpholine derivatives exhibit a remarkable breadth of biological activities, targeting key pathways in a variety of diseases.[1][5][7]

2.1 Anticancer Activity

The morpholine scaffold is a key component in many potent anticancer agents, often by targeting signal transduction pathways critical for tumor growth and survival.

-

Kinase Inhibition: Many morpholine derivatives function as potent kinase inhibitors. For instance, a series of 4-morpholino-2-phenylquinazolines were developed as highly potent and selective inhibitors of PI3 kinase p110α, a key enzyme in a signaling pathway frequently dysregulated in cancer.[8] The thieno[3,2-d]pyrimidine derivative within this class showed an IC₅₀ value of 2.0 nM against the enzyme.[8] Similarly, morpholine-benzimidazole-oxadiazole hybrids have been synthesized as potent VEGFR-2 inhibitors, a critical target for anti-angiogenic cancer therapy.[9]

-

Cytotoxicity: Novel morpholine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, a 4-Morpholinecarbonyl chloride conjugated derivative of the natural isoflavone Formononetin (FMN) showed enhanced cytotoxicity against A549 (lung), B16F10 (melanoma), and 4T1 (breast) cancer cell lines, while remaining non-toxic to non-cancerous cells.[10]

2.2 Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Morpholine derivatives have been developed as potent anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

-

COX and iNOS Inhibition: Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[11] The mechanism behind this effect was a dramatic reduction in the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes.[11] Molecular docking studies confirmed a strong affinity of these compounds for the active sites of iNOS and COX-2.[11]

2.3 Antimicrobial Activity

With the rise of drug-resistant pathogens, there is a pressing need for novel antimicrobial agents. The morpholine nucleus is present in several effective antibacterial and antifungal drugs.

-

Antibacterial Action: The antibiotic Linezolid, which contains a morpholine ring, is a crucial treatment for infections caused by gram-positive bacteria.[12] Novel synthesized morpholine derivatives have also shown promising antibacterial activity.[13] For instance, certain benzimidazole-morpholine derivatives displayed potent activity against Pseudomonas aeruginosa, with a methoxy-substituted derivative being 16-fold more active than the reference drug chloramphenicol.[14]

-

Antifungal and Antiurease Activity: Newly synthesized morpholine derivatives containing an azole nucleus have been evaluated for their antimicrobial and antiurease activities.[12] Some compounds were found to be active against M. smegmatis, C. albicans, and S. cerevisiae, with one thiazole derivative proving to be a potent urease inhibitor with an IC₅₀ value of 2.37 µM.[12]

2.4 Neuroprotective and CNS Activity

The unique properties of the morpholine scaffold make it particularly suitable for developing drugs that act on the central nervous system.[3]

-

Cholinesterase Inhibition: Morpholine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[15] One study on morpholine-bearing quinoline derivatives identified a compound with potent dual inhibition of AChE (IC₅₀ = 1.94 µM) and BuChE (IC₅₀ = 28.37 µM), with kinetic analysis confirming a mixed-type inhibition mechanism.[16]

-

Monoamine Oxidase (MAO) Inhibition: The enzymes MAO-A and MAO-B are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Replacing other heterocyclic rings like pyrrolidine or imidazole with morpholine in certain scaffolds has led to a significant increase in inhibitory potency against both MAO-A and MAO-B.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.[6]

-

Lipophilicity and Linker Length: In a series of quinoline-based cholinesterase inhibitors, the length of the methylene side chain connecting the morpholine ring to the quinoline core significantly influenced inhibitory potency.[16] This highlights the importance of optimizing the linker to achieve the correct orientation within the enzyme's active site.

-

Aromatic Substitution: For anticancer derivatives targeting VEGFR-2, the substitution pattern on an associated phenyl ring was critical. The addition of a second chlorine atom at the 4-position of a phenyl ring increased cytotoxicity against HT-29 colon cancer cells by approximately 33-fold, demonstrating a sharp SAR.[9]

-

Hybrid Scaffolds: The fusion of the morpholine ring with other pharmacologically active heterocycles (e.g., benzimidazole, oxadiazole, pyrimidine) often leads to synergistic effects and enhanced activity.[9][11] The choice of the linked heterocycle can fine-tune the compound's selectivity and potency for a specific biological target.

Data Presentation: Comparative Biological Activity

To illustrate the potency of substituted morpholine derivatives, the following table summarizes inhibitory data for representative compounds across different biological targets.

| Compound Class | Target | Specific Compound Example | Potency (IC₅₀) | Reference |

| Thieno[3,2-d]pyrimidine | PI3 Kinase p110α | Compound 15e | 2.0 nM | [8] |

| Morpholine-Benzimidazole | VEGFR-2 | Compound 5h | 0.049 µM | [9] |

| Quinoline-Morpholine | Acetylcholinesterase (AChE) | Compound 11g | 1.94 µM | [16] |

| Thiazole-Morpholine | Urease | Compound 10 | 2.37 µM | [12] |

Key Experimental Protocols

The trustworthiness of any drug discovery campaign relies on robust and reproducible experimental protocols. The following are step-by-step methodologies for assessing the biological activity of novel morpholine derivatives.

5.1 Protocol: In Vitro Cytotoxicity (Anticancer) Evaluation using MTT Assay

This protocol is used to assess a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. The method relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

5.2 Protocol: Enzyme Inhibition (Cholinesterase) Assay using Ellman's Method

This spectrophotometric method is used to determine the rate of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity and assess the inhibitory potential of test compounds.[16]

Methodology:

-

Reagent Preparation: Prepare solutions of AChE or BuChE enzyme, the substrate acetylthiocholine (ATChI) or butyrylthiocholine (BTChI), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of the test morpholine derivative at various concentrations.

-

Enzyme Addition: Add 50 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 125 µL of DTNB solution, followed by 50 µL of the substrate solution (ATChI or BTChI) to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (formation of the yellow 5-thio-2-nitrobenzoate anion) is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental procedures.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted morpholine derivatives represent a profoundly important and versatile class of compounds in medicinal chemistry. [6]Their role as a privileged scaffold is well-established, consistently yielding bioactive molecules with favorable pharmacokinetic profiles across a wide range of therapeutic areas, including oncology, neurodegenerative disease, and infectious disease. [1][7][15][17]The capacity of the morpholine ring to engage in molecular interactions, enhance metabolic stability, and improve solubility makes it an invaluable tool for drug designers. [1][6] Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex morpholine derivatives. [18]Furthermore, the application of computational chemistry and machine learning will enable more precise predictions of SAR, accelerating the design of next-generation derivatives with enhanced potency and selectivity. As our understanding of disease biology deepens, the strategic deployment of the morpholine scaffold will undoubtedly continue to produce innovative and impactful therapeutic agents.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Sourced from ResearchGate. [Link]

-

Unpublished. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - OUCI. Sourced from OUCI. [Link]

-

Unpublished. (2017). A review on pharmacological profile of Morpholine derivatives. Sourced from ResearchGate. [Link]

-

Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

Unpublished. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Ali, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Unpublished. (2024). Biological activities of morpholine derivatives and molecular targets involved. Sourced from ResearchGate. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858. [Link]

-

Unpublished. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

-

Lv, P.-C., et al. (2016). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 21(12), 1642. [Link]

-

Arshad, F., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]

-

Unpublished. (2017). Pharmacological profile of morpholine and its derivatives Several... Sourced from ResearchGate. [Link]

-

Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Unpublished. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances. [Link]

-

Yurttaş, L., et al. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules (Basel, Switzerland), 23(10), 2662. [Link]

-

Bektaş, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal chemistry research, 21(10), 2851-2859. [Link]

-

Al-Ghorbani, M., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules (Basel, Switzerland), 29(12), 2841. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. jchemrev.com [jchemrev.com]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 14. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Morpholines: Versatile Synthons in the Landscape of Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Chiral Morpholines in Modern Chemistry

The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, contribute to the favorable pharmacokinetic profiles of molecules that contain this ring system.[1][3][4] When chirality is introduced into the morpholine framework, the resulting enantiomerically pure structures become powerful building blocks, or synthons, for the construction of complex, biologically active molecules with precise three-dimensional architectures.[5][6]

This guide provides a comprehensive overview of chiral morpholines as synthons in organic synthesis. It will delve into the strategic approaches for their stereocontrolled synthesis and explore their diverse applications in the construction of valuable organic molecules, with a particular focus on methodologies relevant to pharmaceutical development. We will examine the underlying principles that govern their reactivity and stereochemical control, offering field-proven insights for their effective utilization in the laboratory.

Part 1: The Art of Synthesizing Chiral Morpholines

The enantioselective synthesis of substituted morpholines is a critical challenge that has been addressed through a variety of elegant strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Broadly, these approaches can be categorized into three main strategies: forming the stereocenter before cyclization, during cyclization, or after cyclization.[5][7][8]

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric catalysis stands as one of the most powerful and atom-economical methods for accessing chiral molecules.[5] Several catalytic asymmetric methods have been successfully applied to the synthesis of chiral morpholines.

1.1.1. Asymmetric Hydrogenation of Dehydromorpholines

A notable advancement in this area is the asymmetric hydrogenation of unsaturated morpholine precursors. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the highly enantioselective hydrogenation of 2-substituted dehydromorpholines, affording the desired chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[7][9] This "after cyclization" strategy is particularly valuable as it constructs the chiral center on a pre-formed heterocyclic ring.[5][7]

Diagram of Asymmetric Hydrogenation Strategy:

Caption: Asymmetric hydrogenation of a dehydromorpholine to a chiral morpholine.

1.1.2. Organocatalytic Approaches

Organocatalysis has also provided a robust platform for the enantioselective synthesis of functionalized morpholines. A five-step procedure starting from the organocatalytic α-chlorination of aldehydes has been developed to produce C2-functionalized N-benzyl protected morpholines with good overall yields (35-60%) and high enantioselectivity (75-98% ee).[10] This method addresses previous limitations of variable enantiomeric excess and low yields.[10]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates. These readily available starting materials can be transformed into chiral morpholines, transferring their inherent chirality to the final product. For example, chiral morpholin-2-ones and -3-ones have been synthesized from chiral amino acids and lactic acid.[11] Similarly, enantiomerically pure amino alcohols are common precursors for constructing diverse substituted morpholines.[6]

Diastereoselective Cyclization Strategies

Diastereoselective reactions are another cornerstone in the synthesis of chiral morpholines, often involving the cyclization of a precursor that already contains one or more stereocenters.

1.3.1. Electrophile-Induced Cyclization

Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using bromine has been shown to produce highly substituted chiral morpholines.[12] This method provides a direct route to functionalized morpholine rings with defined stereochemistry.

Experimental Protocol: Bromine-Induced Cyclization of an N-Allyl-β-amino Alcohol [12]

-

Dissolve the N-allyl-β-amino alcohol (0.5 mmol) in freshly distilled dichloromethane (2-3 ml) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78°C using an acetone-dry ice bath.

-

Add a 10% (w/v) solution of bromine in dichloromethane (1.0 mol eq.) dropwise over 5 minutes.

-

After the addition is complete, remove the flask from the cooling bath and immediately quench the reaction with a saturated aqueous Na2CO3 solution (5 ml).

-

Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 5 ml).

-

Combine the organic layers, dry over MgSO4, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the chiral morpholine.

1.3.2. Rearrangement Reactions

Novel synthetic pathways involving molecular rearrangements have also been developed. For instance, an efficient molecular rearrangement of derivatives of α-hydroxy-β-lactams, including those prepared from homochiral Schiff bases, yields optically active morpholines.[13][14] More recently, a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been achieved through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.[15]

Table 1: Comparison of Synthetic Strategies for Chiral Morpholines

| Strategy | Key Features | Advantages | Disadvantages | Representative Reference(s) |

| Asymmetric Hydrogenation | Catalytic reduction of dehydromorpholines. | High yields, excellent enantioselectivity, atom economy. | Requires synthesis of unsaturated precursor; catalyst can be expensive. | [7][9] |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder conditions. | Can require multi-step sequences. | [10] |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules. | Readily available, inexpensive starting materials. | Limited to the diversity of the chiral pool. | [6][11] |

| Diastereoselective Cyclization | Cyclization of a chiral precursor. | Good stereochemical control. | Requires synthesis of a stereodefined acyclic precursor. | [12] |

| Rearrangement Reactions | Skeletal reorganization to form the morpholine ring. | Access to unique substitution patterns. | Can be mechanistically complex. | [13][14][15] |

Part 2: Chiral Morpholines as Powerful Synthons in Organic Synthesis

Once synthesized, chiral morpholines serve as versatile synthons for the construction of a wide array of more complex molecules. Their utility stems from their pre-defined stereochemistry and the presence of reactive handles (the nitrogen and potentially other functional groups) that allow for further elaboration.

In the Synthesis of Bioactive Molecules and Pharmaceuticals

Chiral morpholines are integral components of numerous FDA-approved drugs and clinical candidates.[1][2][16] Their incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule.[1][2]

-

Dopamine Receptor Ligands: 2,4-disubstituted morpholines have been synthesized as selective ligands for the dopamine D4 receptor, which is a target for antipsychotic drugs.[17][18]

-

Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): Enantiomerically pure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as potent and selective SNRIs, with one compound selected for preclinical evaluation as a potential antidepressant.[19]

-

Neurokinin-1 (NK1) Receptor Antagonists: The chiral morpholine core is a key feature in compounds like L-742,694, a neurokinin-1 receptor antagonist.[15]

Diagram of Chiral Morpholine as a Scaffold in Drug Design:

Caption: Chiral morpholines act as scaffolds for building complex bioactive molecules.

As Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While classic examples include Evans oxazolidinones and pseudoephedrine derivatives, the fundamental principles can be applied to morpholine-based structures.[20] The rigid, chair-like conformation of the morpholine ring can effectively shield one face of a reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol additions.

In the Construction of Conformationally Rigid Scaffolds

The defined stereochemistry of chiral morpholines allows for the synthesis of conformationally constrained molecules. This is particularly important in drug design, where a rigid conformation can lead to higher binding affinity and selectivity for a biological target.[21] Recent work has demonstrated the synthesis of highly decorated and conformationally rigid morpholines through diastereoselective and even diastereoconvergent pathways.[21][22]

Conclusion: The Expanding Role of Chiral Morpholines

Chiral morpholines are far more than simple heterocyclic building blocks; they are enabling tools that empower chemists to construct complex, stereochemically defined molecules with a high degree of precision. The continued development of novel and efficient synthetic routes to access these valuable synthons is a testament to their importance in modern organic synthesis.[23][24] As our understanding of the structure-activity relationships of biologically active molecules deepens, the demand for structurally diverse and enantiomerically pure chiral morpholines will undoubtedly continue to grow, solidifying their status as indispensable synthons for researchers in academia and the pharmaceutical industry.[25][26]

References

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Novel synthesis of optically active morpholines. (n.d.). RSC Publishing.

- Morpholine synthesis. (n.d.). Organic Chemistry Portal.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing).

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Recent progress in the synthesis of morpholines. (2019).

- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (n.d.).

- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed.

- Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. (n.d.). Semantic Scholar.

- Synthesis and reaction of optically active morpholinones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Novel synthesis of optically active morpholines. (n.d.). RSC Publishing.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.).